Tungsten oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tungsten oxide can be synthesized through various methods. One common approach involves the reaction of tungsten trioxide (WO3) with tungsten metal at approximately 700°C . Another method includes the use of plasma-based one-step synthesis, which involves atmospheric glow discharge to produce this compound nanoparticles . Additionally, hydrothermal and solvothermal methods are employed to produce this compound nanoparticles, often under microwave or resistive heating .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of tungsten ores, such as scheelite or wolframite, followed by oxidation processes to obtain the desired oxide form. The specific conditions and reagents used can vary depending on the desired purity and particle size of the final product.

Analyse Chemischer Reaktionen

Reaction with Oxygen and Air

Tungsten metal reacts with oxygen at elevated temperatures to form tungsten oxides:

-

Formation of WO₃ : At red heat (~700°C), tungsten combusts in air to produce yellow tungsten trioxide:

2W(s)+3O2(g)→2WO3(s) 2 8 -

Intermediate oxides : Non-stoichiometric oxides (e.g., WO₂.₉₀) form during partial reduction or oxidation processes. For example, WO₃ reacts with WO₂ at 1000°C to produce mixed-valence oxides .

| Oxide Type | Formula | Color | Conductivity |

|---|---|---|---|

| Trioxide | WO₃ | Yellow | Insulator |

| Suboxide | WO₂.₉₀ | Blue | Conductor |

| Dioxide | WO₂ | Bronze | Conductor |

Reaction with Halogens

Tungsten oxides and metallic tungsten exhibit distinct reactivity with halogens:

-

Fluorine : WO₃ reacts with F₂ at room temperature to form tungsten hexafluoride:

WO3(s)+3F2(g)→WF6(g) 2 8 -

Chlorine : At 250°C, WO₃ reacts with Cl₂ to form tungsten(VI) chloride:

WO3(s)+3Cl2(g)→WCl6(s) 8

Redox Reactions

Tungsten oxides participate in redox processes under controlled conditions:

-

Reduction of WO₃ :

-

With hydrogen:

WO3(s)+3H2(g)→W(s)+3H2O(g) 3 -

With metallic tungsten:

2WO3(s)+W(s)→3WO2(s) 9

-

-

Oxidation of WO₂ : At high temperatures, WO₂ oxidizes back to WO₃ in the presence of oxygen .

Reactivity with Water and Hydroxides

-

WO₃ : Dissolves in alkaline solutions to form tungstate ions:

WO3(s)+2OH−(aq)→WO42−(aq)+H2O(l) 2 5 -

Metallic tungsten : No reaction with water or dilute bases at room temperature .

High-Temperature Reactions

-

With beryllium : At 973 K, WO₃ reacts with Be to form beryllium tungstate (BeWO₄) and tungsten bronze (BeWO₃):

4WO3(s)+Be(s)→BeWO4(s)+3WO3−x(s) 4 -

With carbon : Forms tungsten carbides (W₂C, WC) at elevated temperatures .

Electrochemical and Catalytic Behavior

-

Electrocatalysis : WO₃/C₇₆ nanocomposites enhance vanadium redox flow battery efficiency by accelerating VO²⁺/VO₂⁺ kinetics .

-

Hydrogen production : this compound clusters react with water to eliminate H₂, with reaction pathways influenced by cluster size and oxidation state .

Thermal Decomposition and Stability

-

WO₃ decomposition : At 1273 K, WO₃ dissociates into WO₂ and oxygen:

2WO3(s)→2WO2(s)+O2(g) 4 -

Phase transitions : WO₃ undergoes structural changes from monoclinic (<17°C) to tetragonal (>740°C) .

Reactivity in Composite Systems

-

Alumina-supported WO₃ : Reduces to metallic tungsten through intermediates (W⁴⁺, W⁵⁺) under hydrogen flow, with alumina inhibiting phase transitions .

Tungsten oxides' reactivity is governed by their oxidation state and crystallographic structure. WO₃ serves as a precursor for synthesis of lower oxides and tungstates, while WO₂'s metallic conductivity enables applications in electronics. Ongoing research explores their role in energy storage, catalysis, and high-temperature materials.

Wissenschaftliche Forschungsanwendungen

Electronics and Semiconductors

Tungsten oxide nanoparticles exhibit semiconducting properties that are crucial for developing advanced electronic devices. These nanoparticles can be utilized in:

- Memory Storage Devices : this compound is employed in high-density memory storage technologies due to its ability to switch between different conductive states, making it suitable for resistive random-access memory (ReRAM) applications .

- Conductors : Its electromagnetic characteristics allow this compound to be used in creating conducting nanofluids and other conductive materials, enhancing the performance of electronic components .

Optical Applications

This compound demonstrates remarkable optical properties, making it valuable in several optical applications:

- Smart Windows : WO₃ is used in electrochromic devices for smart windows that can change transparency based on voltage application, thus contributing to energy efficiency in buildings .

- Photothermal Therapy : this compound-based materials are being researched for their ability to absorb near-infrared light and convert it into heat, which can be applied in photothermal therapy for cancer treatment .

Environmental Applications

This compound plays a significant role in environmental remediation and energy conversion:

- Photocatalysis : WO₃ is effective in photocatalytic processes for degrading pollutants under UV light. It has been studied for its ability to break down organic contaminants in water .

- Gas Sensors : this compound-based materials are utilized in gas sensors due to their sensitivity to various gases, including NO₂ and H₂S. The unique properties of tungsten oxides allow for rapid detection and response to environmental changes .

Energy Storage and Conversion

This compound is increasingly being explored for applications related to energy storage and conversion:

- Lithium-Ion Batteries : Research indicates that this compound can serve as an anode material in lithium-ion batteries, providing high capacity and stability during cycling .

- Heat Generation : WO₃ has been applied in heat generation technologies, particularly in the production of polyethylene terephthalate (PET) bottles where infrared irradiation is used to heat preforms above their glass transition temperature .

Case Study 1: Photothermal Applications

A study investigated the use of this compound nanoparticles in photothermal therapy. The results indicated that these nanoparticles effectively converted near-infrared light into heat, achieving significant thermal effects on targeted cancer cells without damaging surrounding tissues. This demonstrates the potential of this compound in medical applications beyond traditional uses.

Case Study 2: Gas Sensing

Research conducted on this compound-based gas sensors showed that these sensors could detect low concentrations of toxic gases like NO₂ with high sensitivity and selectivity. The study highlighted the role of surface defects in enhancing gas adsorption properties, making this compound a promising candidate for environmental monitoring technologies.

Data Tables

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Electronics | Memory storage devices | High-density switching capabilities |

| Optics | Smart windows | Electrochromic properties |

| Environmental Science | Photocatalysis | Effective UV light absorption |

| Energy Storage | Lithium-ion batteries | High capacity and cycling stability |

| Gas Sensing | Detection of NO₂ | High sensitivity and selectivity |

Wirkmechanismus

Tungsten oxide can be compared with other tungsten oxides, such as tungsten trioxide (WO3) and tungsten dioxide (WO2). While all these compounds share some common properties, this compound (W2O5) is unique due to its specific stoichiometry and blue color . Tungsten trioxide (WO3) is known for its yellow color and is the ultimate oxidation product of tungsten compounds . Tungsten dioxide (WO2) has a bronze color and different structural properties .

Vergleich Mit ähnlichen Verbindungen

- Tungsten trioxide (WO3)

- Tungsten dioxide (WO2)

- Tungsten (IV) oxide (WO2)

- Tungsten (VI) oxide (WO3)

Eigenschaften

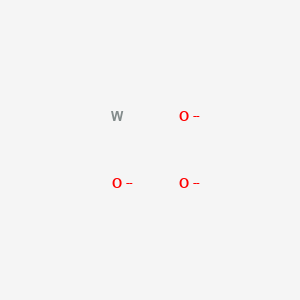

CAS-Nummer |

12036-84-9 |

|---|---|

Molekularformel |

O3W-6 |

Molekulargewicht |

231.8 g/mol |

IUPAC-Name |

oxygen(2-);tungsten |

InChI |

InChI=1S/3O.W/q3*-2; |

InChI-Schlüssel |

UVXUOGLNBHCDPN-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[W] |

Kanonische SMILES |

[O-2].[O-2].[O-2].[W] |

Key on ui other cas no. |

12608-26-3 39318-18-8 |

Physikalische Beschreibung |

DryPowde |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.